

Application Note: Spiro-Ketone Acids as Intermediates for MetAP2 Inhibitors

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Compound of Interest

Compound Name: 6-Oxospiro[2.5]octane-1-carboxylic acid

CAS No.: 1782521-95-2

Cat. No.: B2467485

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Executive Summary

Methionine aminopeptidase 2 (MetAP2) is a validated therapeutic target for angiogenesis-dependent diseases, including solid tumors and obesity. The clinical efficacy of MetAP2 inhibitors, such as fumagillin, TNP-470, and beloranib, relies heavily on the 1-oxaspiro[2.5]octane core—a "spiro-epoxide" motif that irreversibly captures the active site Histidine-231 residue.

This guide details the synthesis and application of Spiro-Ketone Acids (specifically 1-oxaspiro[2.5]octan-6-one and its carboxylic acid derivatives) as versatile synthons. Unlike the natural product fumagillin, which requires complex fermentation and semi-synthesis, these synthetic intermediates allow for the de novo construction of MetAP2 inhibitors with optimized pharmacokinetic properties (e.g., reduced CNS toxicity, improved plasma stability).

Scientific Rationale & Mechanism

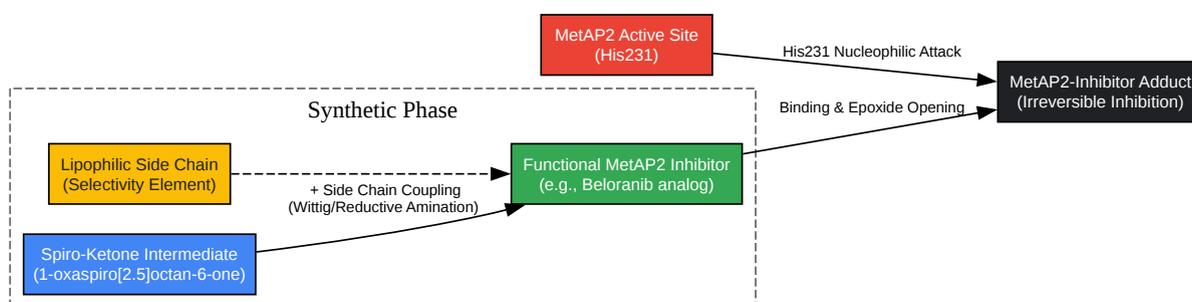
The "Spiro-Switch" Mechanism

The potency of this class of inhibitors stems from the high ring strain of the spiro-epoxide. The spiro-ketone intermediate serves as the pivotal branch point:

- The Spiro-Epoxyde (Warhead): The 3-membered epoxide ring is positioned to undergo nucleophilic attack by the imidazole nitrogen of His231 in the MetAP2 active site.
- The Ketone/Acid Handle (Diversification): The C6-ketone or acid functionality allows for the attachment of diverse lipophilic side chains (e.g., cinnamoyl, carbamoyl) that occupy the hydrophobic pocket of the enzyme, determining selectivity over MetAP1.

Pathway Visualization

The following diagram illustrates the mechanism of action and the central role of the spiro-ketone intermediate.



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Caption: Central role of the spiro-ketone intermediate in assembling the covalent MetAP2 inhibitor complex.[1]

Experimental Protocols

Protocol A: Synthesis of the Spiro-Ketone Intermediate

Target Molecule: 4-isobutyl-1-oxaspiro[2.5]octan-6-one (A simplified Beloranib core mimic).

Scope: Gram-scale preparation of the core scaffold.

Reagents & Equipment

- Starting Material: 1,4-Cyclohexanedione monoethylene ketal (CAS: 4746-97-8).

- Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium hydride (NaH), DMSO, THF, HCl (2N).
- Equipment: Flame-dried round bottom flasks, N2 atmosphere manifold, rotary evaporator.

Step-by-Step Methodology

- Corey-Chaykovsky Epoxidation (Spiro-Cyclization)
 - Preparation: In a flame-dried flask under N₂, suspend NaH (1.2 eq, 60% dispersion) in dry DMSO. Heat to 50°C for 1 hour until gas evolution ceases (formation of dimethyl anion). Cool to room temperature (RT).
 - Ylide Formation: Add Trimethylsulfoxonium iodide (1.2 eq) in portions. Stir for 30 min to generate the sulfur ylide.
 - Addition: Add 1,4-Cyclohexanedione monoethylene ketal (1.0 eq) dissolved in dry THF dropwise.
 - Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of ketone.
 - Workup: Quench with ice-cold water. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
 - Result: Spiro-epoxy ketal intermediate.
- Side Chain Installation (Optional Alkylation)
 - Note: If a C₄-substituent (like the isobutyl group in fumagillin) is required, it is typically installed before spiro-epoxidation via alkylation of the ketone, or after via opening of a second epoxide. For this protocol, we proceed to the ketone deprotection to generate the "Spiro-Ketone" handle.
- Ketal Deprotection (Unmasking the Ketone)
 - Dissolve the spiro-epoxy ketal in THF/Water (4:1).

- Add p-Toluenesulfonic acid (catalytic, 0.1 eq) or 1N HCl. Caution: The spiro-epoxide is acid-sensitive. Use mild conditions.
- Stir at 0°C for 2 hours. Monitor closely to avoid opening the epoxide.
- Neutralize with saturated NaHCO₃ immediately upon completion.
- Extract with DCM, dry, and concentrate.
- Purification: Flash chromatography (Silica, 0-20% EtOAc/Hexane).
- Yield: Expect 60-75% of 1-oxaspiro[2.5]octan-6-one.

Protocol B: Coupling to Generate MetAP2 Inhibitors

Objective: Convert the spiro-ketone to a bioactive inhibitor (e.g., a Beloranib analog) using Reductive Amination.

- Reagents: Spiro-ketone (from Protocol A), Side-chain amine (e.g., [2-(4-nitrophenyl)ethyl]amine), Sodium triacetoxyborohydride (STAB), Acetic acid, DCE (Dichloroethane).
- Procedure:
 - Dissolve spiro-ketone (1.0 eq) and amine (1.1 eq) in DCE.
 - Add Acetic acid (1.0 eq) and stir for 30 min to form the imine.
 - Add STAB (1.5 eq) and stir overnight at RT.
 - Quench: Add saturated NaHCO₃. Extract with DCM.
 - Purification: HPLC or Flash Chromatography.
- Validation: Verify structure via ¹H-NMR (Look for the characteristic spiro-epoxide protons at ~2.5-3.0 ppm).

Protocol C: Enzymatic Validation (MetAP2 Inhibition Assay)

Objective: Validate the inhibitory potency (IC₅₀) of the synthesized compound.

Assay Setup Table

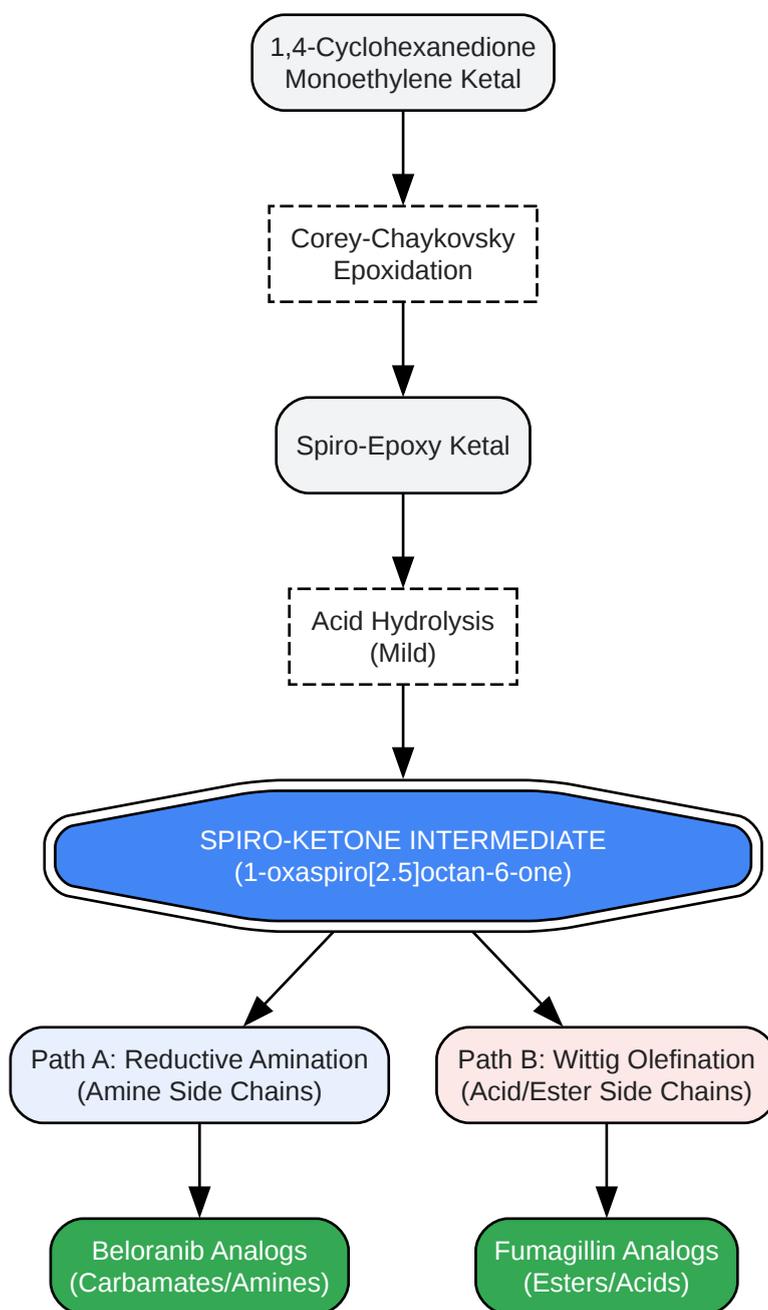
Component	Concentration	Function
Enzyme	10 nM rhMetAP2	Recombinant human MetAP2 (Mn ²⁺ dependent)
Substrate	100 μM Met-Gly-Pro-AMC	Fluorogenic substrate (cleaved to release AMC)
Buffer	50 mM HEPES, pH 7.5	Physiological pH maintenance
Cofactor	0.1 mM MnCl ₂	Essential for MetAP2 metallo-activity
Inhibitor	Serial Dilution (1 nM - 10 μM)	Test compound (DMSO stock)

Procedure

- Incubation: Mix MetAP2 enzyme with the test inhibitor in assay buffer. Incubate for 30 minutes at 30°C to allow covalent modification (if testing irreversible inhibitors).
- Reaction Start: Add the Met-Gly-Pro-AMC substrate.[2]
- Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 20 minutes.
- Analysis: Calculate the slope (velocity) of the reaction. Plot % Inhibition vs. Log[Inhibitor] to determine IC₅₀.

Synthesis Workflow Diagram

The following diagram outlines the divergent synthesis strategy using the spiro-ketone acid intermediate.



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Caption: Divergent synthesis of MetAP2 inhibitors from the common Spiro-Ketone intermediate.

Troubleshooting & Optimization

- **Epoxide Stability:** The spiro-epoxide is sensitive to strong acids and nucleophiles. Always use buffered workups and avoid strong Lewis acids during side-chain coupling.

- **Regioselectivity:** If alkylating the ketone, ensure regiocontrol (C4 vs C2) by using kinetic (LDA, -78°C) vs thermodynamic conditions.
- **Solubility:** Spiro-ketone acids can be poorly soluble in water. Use DMSO stocks for biological assays, ensuring final DMSO concentration is <1%.

References

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